CDKI-73 - 1421693-22-2

CDKI-73

Catalog Number: EVT-263261
CAS Number: 1421693-22-2
Molecular Formula: C15H15FN6O2S2
Molecular Weight: 394.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CDKI-73 is a potent and selective small-molecule inhibitor of cyclin-dependent kinase 9 (CDK9). [, , , , , , , ] CDK9 plays a critical role in transcription by phosphorylating the C-terminal domain of RNA polymerase II. [] CDKI-73 exhibits greater potency than the pan-CDK inhibitor flavopiridol and demonstrates high selectivity for leukemia cells over normal cells. [] It is orally bioavailable, facilitating sustained target inhibition in vivo. [, ] CDKI-73 is considered a promising therapeutic agent for various cancers, including acute myeloid leukemia (AML), ovarian cancer, and Ewing sarcoma. [, , , , , , , ]

Mechanism of Action
  • Inhibition of Transcription: CDK9 inhibition by CDKI-73 leads to the dephosphorylation of CDK9 and serine 2 of RNA polymerase II, ultimately suppressing transcription. [, , ]
  • Downregulation of Anti-Apoptotic Proteins: CDKI-73 reduces the expression of anti-apoptotic proteins MCL1 and Bcl-2, thereby promoting apoptosis. [, , ]
  • Synergistic Effects with Other Therapies: CDKI-73 enhances the efficacy of other anticancer agents, such as fludarabine and olaparib. [, ] This synergy stems from CDKI-73's ability to inhibit the transcription of MCL1 and XIAP, augmenting the effects of fludarabine. [] Additionally, CDKI-73 can downregulate BRCA1 expression, sensitizing BRCA1-proficient ovarian cancer cells to olaparib. []
  • Inhibition of Rab11 Cargo Delivery: Research suggests CDKI-73 inhibits the delivery of Rab11 vesicles to the plasma membrane, leading to the accumulation of large multivesicular Rab11 endosomes. [] Consequently, this disrupts the secretion of innate immune cargo, including the antimicrobial peptide Drosomycin and pro-inflammatory cytokines IL-6 and TNFα. []
Physical and Chemical Properties Analysis

The provided abstracts offer limited information regarding the physical and chemical properties of CDKI-73. One study mentions that it is orally bioavailable with a bioavailability (F) of 56%. [] Further research is necessary to characterize its other physical and chemical properties comprehensively.

Applications
  • Acute Myeloid Leukemia (AML): CDKI-73 shows significant anti-tumor activity against AML cell lines and primary patient samples by inducing growth suppression, apoptosis, and downregulating key leukemic oncogenes such as MYC and MCL1. [, ]
  • Ovarian Cancer: CDKI-73 exhibits potent cytotoxicity against ovarian cancer cells, inducing apoptosis and reducing cell viability. [, ] It shows synergistic lethality with the PARP inhibitor olaparib in BRCA1-proficient ovarian cancer. []
  • Ewing Sarcoma: In Ewing sarcoma cells, CDKI-73 effectively inhibits cell growth, induces apoptosis, and disrupts the EWS-ETS transcriptional program. [] Combining CDKI-73 with BRD inhibitors demonstrates enhanced efficacy in vitro and in vivo. []
  • Melanoma: CDKI-73, in combination with HDAC inhibitors, effectively eliminates senescent melanoma cells that persist after BRAF inhibitor treatment. [] This suggests a potential strategy for overcoming BRAF inhibitor resistance.
  • Diffuse Large B-cell Lymphoma (DLBCL): CDKI-73 exhibits potent anti-tumor activity against DLBCL cells, triggering apoptosis and inhibiting cell growth. [] Combining CDKI-73 with EZH2 inhibitors shows synergistic effects in vitro and in vivo, suggesting a potential therapeutic strategy for DLBCL. []
  • Colorectal Cancer: CDKI-73 demonstrates high cytotoxicity against various colon cancer cell lines, inducing caspase-independent apoptosis and downregulating pro-survival factors. [] In vivo studies show significant tumor growth inhibition without apparent toxicity. []

Flavopiridol

Compound Description: Flavopiridol is a pan-cyclin-dependent kinase (CDK) inhibitor. [] It acts by inhibiting multiple CDKs, including CDK9, which is involved in transcriptional regulation.

Fludarabine

Compound Description: Fludarabine is a nucleoside analog used as a chemotherapeutic agent, primarily for treating hematological malignancies. [] It interferes with DNA synthesis and repair, ultimately leading to cell death.

Olaparib

Compound Description: Olaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. [] It disrupts DNA repair mechanisms, particularly in cells with deficiencies in homologous recombination (HR), leading to cell death.

SAHA (Vorinostat)

Compound Description: SAHA (Vorinostat) is a histone deacetylase (HDAC) inhibitor. [] It inhibits HDAC enzymes, leading to increased histone acetylation and changes in gene expression.

Relevance: SAHA is structurally distinct from CDKI-73 and targets a different class of proteins, HDACs, involved in epigenetic regulation. Despite these differences, both compounds demonstrate efficacy against melanoma cells, including those that have become senescent and resistant to BRAF inhibitors. [] This suggests that combining CDKI-73 with HDAC inhibitors like SAHA may be a promising strategy for overcoming resistance to BRAF inhibitors in melanoma treatment.

MGCD0103 (Mocetinostat)

Compound Description: MGCD0103 (Mocetinostat) is another HDAC inhibitor with a similar mechanism of action to SAHA. []

Relevance: Like SAHA, MGCD0103 is structurally different from CDKI-73 but shares the ability to induce apoptosis and reduce the proliferation of both parental and drug-resistant melanoma cells. [] This supports the potential of combining CDKI-73 with HDAC inhibitors to target different cellular pathways and enhance the effectiveness of melanoma treatment.

Gossypol

Compound Description: Gossypol is a natural polyphenolic compound with a range of biological activities, including anti-cancer and male contraceptive effects. []

Relevance: Gossypol, a hydrophobic drug, was investigated alongside CDKI-73 for its encapsulation and release properties within pH-responsive polymeric micelles composed of PEG-b-PVP diblock copolymers. [] While not directly affecting CDKI-73's mechanism, this research aimed to optimize drug delivery systems for enhanced therapeutic efficacy.

Doxorubicin

Compound Description: Doxorubicin is an anthracycline antibiotic widely used as a chemotherapeutic agent for various cancers. [] It works by intercalating into DNA and inhibiting topoisomerase II, thereby interfering with DNA replication and transcription.

Relevance: Like Gossypol, Doxorubicin was studied alongside CDKI-73 for its encapsulation and release properties within PEG-b-PVP polymeric micelles. [] This research highlights the importance of optimizing drug delivery systems for enhancing the therapeutic efficacy of anti-cancer drugs like Doxorubicin and CDKI-73.

JQ1

Compound Description: JQ1 is a selective BET bromodomain inhibitor. [] It binds to bromodomains, protein domains that recognize acetylated lysine residues on histones, and disrupts their interaction with chromatin, thereby modulating gene expression.

Relevance: JQ1, similar to CDKI-73, induces apoptosis in Ewing sarcoma cells. [] Combining JQ1 with CDKI-73 showed synergistic effects in blocking the EWS-ETS transcriptional program, suggesting potential benefits of combining these drugs for treating Ewing sarcoma. []

Properties

CAS Number

1421693-22-2

Product Name

CDKI-73

IUPAC Name

3-[[5-fluoro-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]benzenesulfonamide

Molecular Formula

C15H15FN6O2S2

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C15H15FN6O2S2/c1-8-13(25-15(18-2)20-8)12-11(16)7-19-14(22-12)21-9-4-3-5-10(6-9)26(17,23)24/h3-7H,1-2H3,(H,18,20)(H2,17,23,24)(H,19,21,22)

InChI Key

GAIOPWBQKZMUNO-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)NC)C2=NC(=NC=C2F)NC3=CC(=CC=C3)S(=O)(=O)N

Solubility

Soluble in DMSO

Synonyms

CDKI-73; CDKI 73; CDKI73.

Canonical SMILES

CC1=C(SC(=N1)NC)C2=NC(=NC=C2F)NC3=CC(=CC=C3)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.